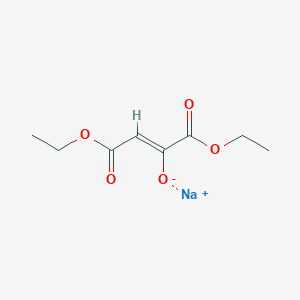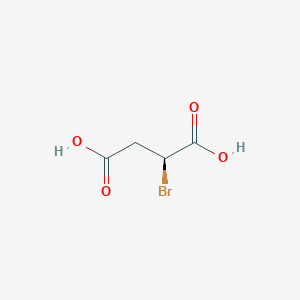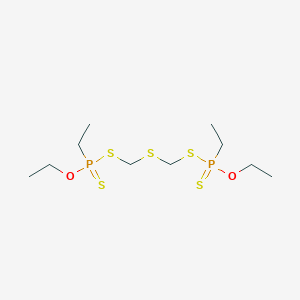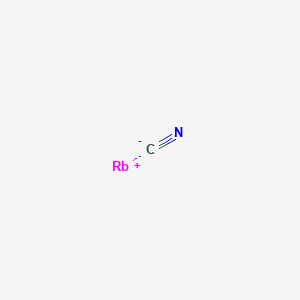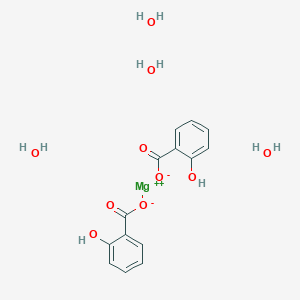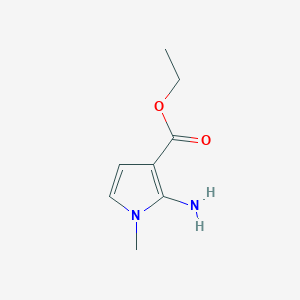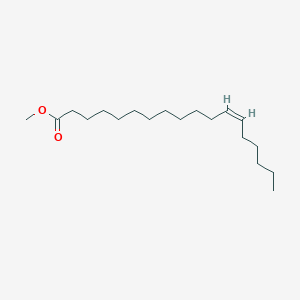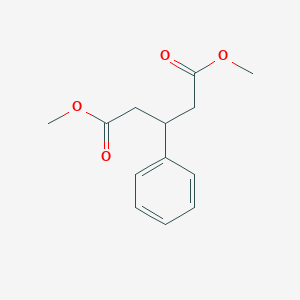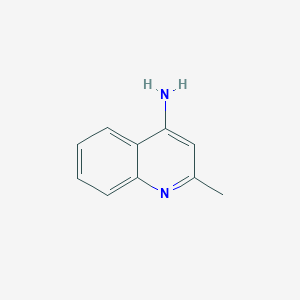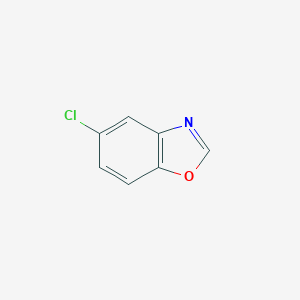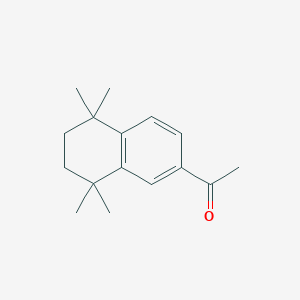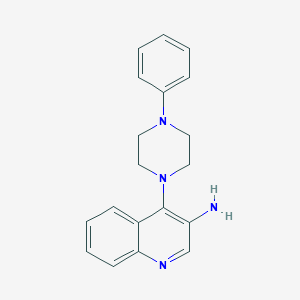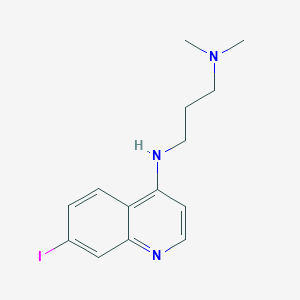
Iomethin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iomethin is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that belongs to the class of thiazolium salts. Iomethin has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Iomethin has been studied for its potential applications in various fields of scientific research. In the field of medicine, iomethin has been studied for its potential use as an anticancer agent. Studies have shown that iomethin can induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. In the field of agriculture, iomethin has been studied for its potential use as a herbicide. Studies have shown that iomethin can inhibit the growth of weeds, making it a promising candidate for the development of new herbicides. In the field of environmental science, iomethin has been studied for its potential use as a pollutant remediation agent. Studies have shown that iomethin can degrade pollutants, making it a promising candidate for the development of new environmental remediation technologies.
Wirkmechanismus
The mechanism of action of iomethin is not fully understood. However, studies have shown that iomethin can induce apoptosis in cancer cells by activating the caspase pathway. Iomethin can also inhibit the growth of weeds by inhibiting the activity of key enzymes involved in the biosynthesis of essential plant hormones. In environmental remediation, iomethin can degrade pollutants by generating reactive oxygen species.
Biochemische Und Physiologische Effekte
Studies have shown that iomethin can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. However, the biochemical and physiological effects of iomethin on humans and animals are not fully understood. Further studies are needed to determine the safety and toxicity of iomethin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using iomethin in lab experiments is its versatility. Iomethin can be used in a variety of experiments, including cell culture assays, animal studies, and environmental remediation studies. However, one of the limitations of using iomethin in lab experiments is its toxicity. Iomethin can be toxic to humans and animals, and caution should be taken when handling iomethin in the lab.
Zukünftige Richtungen
There are several future directions for research on iomethin. One area of research is the development of new cancer therapies based on iomethin. Another area of research is the development of new herbicides based on iomethin. Additionally, research on the safety and toxicity of iomethin in humans and animals is needed. Finally, research on the environmental impact of iomethin is needed to determine its potential as a pollutant remediation agent.
Conclusion:
In conclusion, iomethin is a synthetic molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicine, agriculture, and environmental science. The synthesis method of iomethin involves the reaction of thioamide with methyl iodide. The mechanism of action of iomethin is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of weeds, and degrade pollutants. Iomethin has advantages and limitations for lab experiments, and further research is needed to determine its safety and toxicity in humans and animals. Finally, there are several future directions for research on iomethin, including the development of new cancer therapies, herbicides, and environmental remediation technologies.
Synthesemethoden
Iomethin can be synthesized using a variety of methods, including the reaction of thioamide with methyl iodide, the reaction of 2-aminothiazole with methyl iodide, and the reaction of 2-aminothiazole with dimethyl sulfate. The most commonly used method for the synthesis of iomethin is the reaction of thioamide with methyl iodide. This method involves the reaction of thioamide with methyl iodide in the presence of a base, such as potassium carbonate, to yield iomethin.
Eigenschaften
CAS-Nummer |
17127-81-0 |
|---|---|
Produktname |
Iomethin |
Molekularformel |
C14H18IN3 |
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
N-(7-iodoquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XKUMTLINEKGTOG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Kanonische SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Andere CAS-Nummern |
17127-81-0 |
Synonyme |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



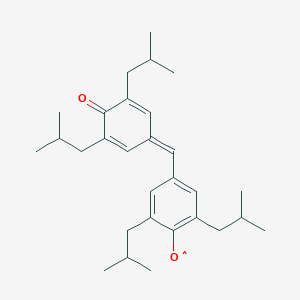
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
